6-Bromo-7-methoxythieno[3,2-b]pyridine
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Overview
Description
6-Bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position on the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxythieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thienopyridines .
Scientific Research Applications
6-Bromo-7-methoxythieno[3,2-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-7-methoxythieno[3,2-b]pyridine include other thienopyridine derivatives such as:
- 6-Bromo-7-methoxyfuro[3,2-c]pyridine
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological and chemical properties. The presence of both a bromine atom and a methoxy group on the thienopyridine ring system can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
6-bromo-7-methoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,1H3 |
InChI Key |
KOOCSMVPVVZZEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1Br)C=CS2 |
Origin of Product |
United States |
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